molecular formula C18H13ClN2 B5855977 (E)-2-(4-chlorophenyl)-3-(1-methylindol-3-yl)prop-2-enenitrile

(E)-2-(4-chlorophenyl)-3-(1-methylindol-3-yl)prop-2-enenitrile

Cat. No.: B5855977
M. Wt: 292.8 g/mol
InChI Key: VANBFXYLLVUXAG-UVTDQMKNSA-N
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Description

(E)-2-(4-chlorophenyl)-3-(1-methylindol-3-yl)prop-2-enenitrile is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chlorophenyl group and a methylindole moiety connected through a propenenitrile linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)-3-(1-methylindol-3-yl)prop-2-enenitrile typically involves the reaction of 4-chlorobenzaldehyde with 1-methylindole in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of 4-chlorobenzaldehyde reacts with the active methylene group of 1-methylindole to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chlorophenyl)-3-(1-methylindol-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced products.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-(4-chlorophenyl)-3-(1-methylindol-3-yl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-(4-chlorophenyl)-3-(1-methylindol-3-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-3-(1-methylindol-3-yl)prop-2-enenitrile: Lacks the (E)-configuration.

    2-(4-bromophenyl)-3-(1-methylindol-3-yl)prop-2-enenitrile: Contains a bromophenyl group instead of a chlorophenyl group.

    2-(4-chlorophenyl)-3-(1-ethylindol-3-yl)prop-2-enenitrile: Contains an ethyl group instead of a methyl group on the indole moiety.

Uniqueness

(E)-2-(4-chlorophenyl)-3-(1-methylindol-3-yl)prop-2-enenitrile is unique due to its specific (E)-configuration, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group and the methylindole moiety also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(1-methylindol-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2/c1-21-12-15(17-4-2-3-5-18(17)21)10-14(11-20)13-6-8-16(19)9-7-13/h2-10,12H,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANBFXYLLVUXAG-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C(C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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